Compound Description: N-(4-Methylphenyl)benzamide is an organic compound with a structure similar to several other benzamide derivatives. Its crystal structure reveals a dihedral angle of 63.41° between the benzene and methylphenyl rings and a dihedral angle of 20.5° between the amide group and the benzene ring []. Molecules of N-(4-Methylphenyl)benzamide link together through N—H⋯O hydrogen bonds forming chains along the b-axis [].
R(+)-Methanandamide
Compound Description: R(+)-Methanandamide, a synthetic agonist of cannabinoid receptors, exhibits anti-cancer properties against mantle cell lymphoma (MCL) []. This compound induces apoptosis in MCL cells by triggering ceramide accumulation and p38 MAPK activation, ultimately leading to mitochondrial membrane depolarization and caspase activation []. Notably, R(+)-Methanandamide's apoptotic effect seems specific to MCL cells, sparing normal B cells [].
Relevance: Although structurally dissimilar to 5-(2,3-Dichlorophenyl)-N-(2-methylphenyl)-2-furamide, R(+)-Methanandamide's inclusion in this list stems from its co-occurrence with another related compound, Win55,212-2, in a study exploring cannabinoid receptor-mediated apoptosis []. This association hints at a potential shared research context or target pathway between the target compound and these cannabinoid receptor agonists, even in the absence of direct structural similarity.
Compound Description: Win55,212-2 is a potent synthetic cannabinoid receptor agonist that binds to both CB1 and CB2 receptors [, , , , , , , , ]. It displays various pharmacological activities, including antinociception, inhibition of sensory nerve activation, and induction of apoptosis in cancer cells. Win55,212-2 exerts its antinociceptive effects by activating CB1 receptors in the basolateral amygdala, reducing sensitivity to acute and tonic pain stimuli []. In guinea pig airways, it inhibits the activation of C-fibers, sensory nerves involved in pain and inflammation, through CB2 receptors and Maxi-K+ channels, resulting in reduced bronchoconstriction and neurogenic inflammation [, ]. Win55,212-2 also induces apoptosis in mantle cell lymphoma (MCL) cells in a CB1/CB2 receptor-dependent manner []. Additionally, it inhibits Ca2+ influx into rat brain synaptosomes via CB1 receptor activation and the opening of voltage-sensitive A-type K+ channels [].
Compound Description: URB597 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid anandamide []. By inhibiting FAAH, URB597 elevates anandamide levels, leading to increased activation of both CB1 and CB2 receptors. This dual activation contributes to its therapeutic potential in treating chronic inflammatory pain by targeting multiple levels of anatomical integration []. URB597's effectiveness in reducing inflammation is further demonstrated by its ability to attenuate the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor α, in inflamed tissues [].
Relevance: While not structurally similar to 5-(2,3-Dichlorophenyl)-N-(2-methylphenyl)-2-furamide, URB597's inclusion arises from its shared research context with Win55,212-2 in a study investigating inflammatory pain []. Both compounds demonstrate efficacy in reducing paw edema and hyperalgesia in a mouse model of inflammatory pain, although through distinct mechanisms: Win55,212-2 via direct CB receptor agonism and URB597 via FAAH inhibition []. This shared research interest suggests a possible link between the target compound and these molecules, potentially involving pain or inflammatory pathways.
Relevance: While not a structural analog of 5-(2,3-Dichlorophenyl)-N-(2-methylphenyl)-2-furamide, anandamide is included due to its connection with Win55,212-2. Both compounds inhibit Ca2+ influx in rat brain synaptosomes, although anandamide's action is limited to higher concentrations compared to the potent synthetic agonist, Win55,212-2 []. This shared biological activity, mediated through CB1 receptors and A-type K+ channels, suggests a potential research link between the target compound and these cannabinoid receptor-modulating molecules.
Relevance: Despite the lack of direct structural similarity to 5-(2,3-Dichlorophenyl)-N-(2-methylphenyl)-2-furamide, (R)-Methanandamide's inclusion stems from its co-occurrence with Win55,212-2 in a study investigating NO production in RAEC []. Intriguingly, while (R)-Methanandamide effectively stimulated NO release, Win55,212-2 failed to elicit this response, suggesting different receptor targets or signaling pathways []. This contrasting behavior within a shared research context hints at a potential area of investigation for the target compound, possibly exploring its role in NO modulation or its interaction with cannabinoid and related signaling pathways.
Abnormal Cannabidiol
Compound Description: Abnormal cannabidiol, a structural isomer of the more widely known cannabidiol, also exhibits activity at non-CB1 and non-CB2 receptors []. It can stimulate nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC) in a dose-dependent manner.
Relevance: Similar to (R)-Methanandamide, abnormal cannabidiol is included due to its shared research context with Win55,212-2 in the study on NO production in RAEC []. The ability of abnormal cannabidiol to stimulate NO production, in contrast to the lack of effect observed with Win55,212-2, suggests that different receptor targets or signaling pathways are involved [].
Compound Description: CP55940 is a potent synthetic agonist of both CB1 and CB2 cannabinoid receptors [].
Relevance: While structurally dissimilar to 5-(2,3-Dichlorophenyl)-N-(2-methylphenyl)-2-furamide, CP55940's inclusion arises from its co-occurrence with (R)-Methanandamide and Win55,212-2 in a study investigating NO production in rabbit aortic endothelial cells (RAEC) []. Notably, unlike (R)-Methanandamide, CP55940 did not stimulate NO production in this study, suggesting different receptor targets or signaling pathways are involved []. This finding highlights the diverse pharmacological profiles even within a class of compounds like cannabinoid receptor agonists.
Compound Description: SR141716A (Rimonabant) is a selective antagonist of the CB1 cannabinoid receptor [, , , , , ]. It has been investigated for its potential therapeutic effects in various conditions, including obesity, addiction, and metabolic disorders. SR141716A blocks the effects of CB1 receptor agonists, such as anandamide and Win55,212-2, preventing their actions on these receptors [, , , , ].
Compound Description: SR144528 is a selective antagonist of the CB2 cannabinoid receptor [, , , , , ]. It has been studied for its potential therapeutic effects in various conditions, including pain, inflammation, and neurodegenerative diseases. SR144528 blocks the effects of CB2 receptor agonists, preventing their actions on these receptors [, , , , , ].
2-chloro-N-phenylbenzamide
Compound Description: 2-chloro-N-phenylbenzamide is a benzamide derivative. Its structural details and properties have been studied and compared to other related benzamide compounds, suggesting potential use in material science or medicinal chemistry [].
N-(2-chlorophenyl)benzamide
Compound Description: N-(2-chlorophenyl)benzamide is a benzamide derivative. Its structural details and properties have been studied and compared to other related benzamide compounds, suggesting potential use in material science or medicinal chemistry [].
N-(2,3-dichlorophenyl)benzamide
Compound Description: N-(2,3-dichlorophenyl)benzamide is a benzamide derivative. Its structural details and properties have been studied and compared to other related benzamide compounds, suggesting potential use in material science or medicinal chemistry [].
N-(3,4-dichlorophenyl)benzamide
Compound Description: N-(3,4-dichlorophenyl)benzamide is a benzamide derivative. Its structural details and properties have been studied and compared to other related benzamide compounds, suggesting potential use in material science or medicinal chemistry [].
Compound Description: 2-chloro-N-(2-chlorophenyl)benzamide is a benzamide derivative. Its structural details and properties have been studied and compared to other related benzamide compounds, suggesting potential use in material science or medicinal chemistry [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.